molecular formula C19H13Cl2F3N2O2 B2839427 3-((4-Chlorobenzyl)oxy)-1-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)-2-methyl-4(1H)-pyridinone CAS No. 303151-81-7

3-((4-Chlorobenzyl)oxy)-1-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)-2-methyl-4(1H)-pyridinone

Cat. No.: B2839427
CAS No.: 303151-81-7
M. Wt: 429.22
InChI Key: PHMCLFCKQHCPPX-UHFFFAOYSA-N
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Description

3-((4-Chlorobenzyl)oxy)-1-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)-2-methyl-4(1H)-pyridinone is a useful research compound. Its molecular formula is C19H13Cl2F3N2O2 and its molecular weight is 429.22. The purity is usually 95%.
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Scientific Research Applications

Phase Equilibria and Compound Formation

Research into phase equilibria and solid compound formation in mixtures involving similar chlorobenzene compounds has shown that these can form solid addition compounds with various empirical formulae. This compound formation is attributed to charge-transfer interactions, where the chlorobenzene acts as an electron acceptor, and the nitrogen or oxygen in the compound acts as electron donors. Such interactions are crucial for understanding the solubility and crystallization behavior of these compounds, which is relevant for their purification and characterization in the pharmaceutical industry (Domańska & Letcher, 2000).

Synthesis of Pesticides

Compounds containing the trifluoromethyl pyridine moiety, similar to the one , have been widely used in synthesizing pesticides. The synthesis processes of such compounds have been reviewed, highlighting their importance in the development of new agrochemicals. This demonstrates the role of the compound in the synthesis of intermediates that can lead to the development of novel pesticides, contributing to agricultural advancements (Lu Xin-xin, 2006).

Coordination Compounds and Their Applications

The research on lipophilic coordination compounds, including those related to pyridinones, highlights their potential applications in medicinal chemistry and materials science. These compounds have been studied for their partitioning behavior, potentiometry, and crystal structures, providing valuable insights into their chemical properties and potential applications in developing new materials with specific magnetic, optical, or electronic properties (Zhang, Rettig, & Orvig, 1991).

Hydrogen Bonding and Molecular Structure

Studies on the hydrogen bonding and molecular structure of similar pyridinones have contributed to a deeper understanding of the molecular interactions and structural characteristics of these compounds. Such knowledge is essential for designing new molecules with desired properties, such as increased stability, bioavailability, or specific interactions with biological targets, which are crucial factors in drug design and development (Nelson, Karpishin, Rettig, & Orvig, 1988).

Properties

IUPAC Name

3-[(4-chlorophenyl)methoxy]-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylpyridin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13Cl2F3N2O2/c1-11-17(28-10-12-2-4-14(20)5-3-12)16(27)6-7-26(11)18-15(21)8-13(9-25-18)19(22,23)24/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHMCLFCKQHCPPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C=CN1C2=C(C=C(C=N2)C(F)(F)F)Cl)OCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13Cl2F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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